molecular formula C6H6Br3N B3276115 3-Bromo-2-(bromomethyl)pyridine hydrobromide CAS No. 63540-57-8

3-Bromo-2-(bromomethyl)pyridine hydrobromide

Cat. No.: B3276115
CAS No.: 63540-57-8
M. Wt: 331.83 g/mol
InChI Key: YLHVZUGEZHSBJF-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)pyridine hydrobromide: is a halogenated heterocyclic compound with the molecular formula C6H6Br3N. It is a derivative of pyridine, characterized by the presence of bromine atoms at the 3rd and 2nd positions of the pyridine ring and a bromomethyl group at the 2nd position. This compound is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)pyridine hydrobromide typically involves the bromination of 2-(bromomethyl)pyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3rd position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-(bromomethyl)pyridine hydrobromide can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-2-(bromomethyl)pyridine hydrobromide is used as a precursor in the synthesis of various heterocyclic compounds. It is also employed in the preparation of ligands for coordination chemistry and as a reagent in organic transformations.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceutical agents. It serves as a building block for the development of inhibitors and modulators of biological pathways.

Medicine: In medicinal chemistry, this compound is utilized in the design and synthesis of drug candidates. It is involved in the development of compounds with antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. It is used in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)pyridine hydrobromide involves its ability to act as an electrophile in various chemical reactions. The bromine atoms and the bromomethyl group facilitate nucleophilic substitution and other electrophilic reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of diverse chemical entities.

Comparison with Similar Compounds

    2-(Bromomethyl)pyridine hydrobromide: Similar structure but lacks the bromine atom at the 3rd position.

    4-(Bromomethyl)pyridine hydrobromide: Bromomethyl group at the 4th position instead of the 2nd position.

    2-(Chloromethyl)pyridine hydrochloride: Chlorine atom instead of bromine in the chloromethyl group.

Uniqueness: 3-Bromo-2-(bromomethyl)pyridine hydrobromide is unique due to the presence of both bromine atoms and a bromomethyl group, which enhances its reactivity and versatility in chemical synthesis. The compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

3-bromo-2-(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHVZUGEZHSBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-(bromomethyl)pyridine hydrobromide
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3-Bromo-2-(bromomethyl)pyridine hydrobromide
Reactant of Route 3
3-Bromo-2-(bromomethyl)pyridine hydrobromide
Reactant of Route 4
3-Bromo-2-(bromomethyl)pyridine hydrobromide
Reactant of Route 5
3-Bromo-2-(bromomethyl)pyridine hydrobromide
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3-Bromo-2-(bromomethyl)pyridine hydrobromide

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